molecular formula C5H7BrN2O B3245222 4-Bromo-3-ethylisoxazol-5-amine CAS No. 166964-38-1

4-Bromo-3-ethylisoxazol-5-amine

Cat. No.: B3245222
CAS No.: 166964-38-1
M. Wt: 191.03 g/mol
InChI Key: YQWWREVBPPCNPL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylisoxazol-5-amine is a heterocyclic compound featuring a five-membered isoxazole ring with a bromine atom at the fourth position, an ethyl group at the third position, and an amine group at the fifth position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethylisoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

4-Bromo-3-ethylisoxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to enzymes or receptors, thereby influencing cellular processes. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-ethylisoxazol-5-amine is unique due to the presence of both the bromine atom and the ethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4-bromo-3-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-3-4(6)5(7)9-8-3/h2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWWREVBPPCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Amino-4-bromo-3-ethylisoxazole was prepared from 5-amino-3-ethylisoxazole and N-bromosuccinimide as described in Example 25a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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